2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of benzothieno, pyrimidinone, and furan moieties
Properties
Molecular Formula |
C22H18Cl2N2O2S2 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2N2O2S2/c23-14-8-7-13(17(24)10-14)12-29-22-25-20-19(16-5-1-2-6-18(16)30-20)21(27)26(22)11-15-4-3-9-28-15/h3-4,7-10H,1-2,5-6,11-12H2 |
InChI Key |
CINSADUWHDFDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the furan-2-ylmethyl and 2,4-dichlorobenzylsulfanyl groups. Common reagents used in these steps include chlorinating agents, sulfur sources, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to modify the benzothieno or pyrimidinone rings.
Substitution: Halogen atoms in the 2,4-dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the 2,4-dichlorobenzyl moiety.
Scientific Research Applications
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions due to its unique structure.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to the presence of the furan-2-ylmethyl group. This moiety can impart unique chemical and biological properties, making the compound particularly valuable for specific applications.
Biological Activity
The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of thienopyrimidine derivatives. Its unique structure combines multiple heterocyclic moieties that potentially confer significant biological activities, making it a subject of interest in medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.30 g/mol. The presence of dichlorobenzyl and furan groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16Cl2N2OS |
| Molecular Weight | 392.30 g/mol |
| IUPAC Name | 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
| InChI Key | [InChI key here] |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors involved in critical cellular processes. The thienopyrimidine core may act as an enzyme inhibitor or modulator, affecting pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance:
- In vitro Studies : The compound has demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against these pathogens.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer properties of thienopyrimidine derivatives are well-documented:
- Cell Line Studies : In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. IC50 values were reported between 10 to 30 µM.
- Mechanism : The compound may activate caspase pathways leading to programmed cell death or inhibit key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
The anti-inflammatory effects are another area of interest:
- Experimental Models : Animal models treated with the compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation.
- Potential Applications : These findings suggest that the compound could be developed further as an anti-inflammatory agent for conditions like arthritis or chronic inflammation.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Case Study on Antimicrobial Activity : A derivative with a similar structure was tested against resistant strains of bacteria showing promising results with MIC values significantly lower than standard antibiotics.
- Case Study on Cancer Cell Lines : A related thienopyrimidine was evaluated for its cytotoxic effects on pancreatic cancer cells, demonstrating enhanced efficacy when combined with conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
